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2,3,4-Trimethylcyclopentanone

Cat. No.: B15288791
M. Wt: 126.20 g/mol
InChI Key: WJJQRAOMTFGCCU-UHFFFAOYSA-N
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Description

2,3,4-Trimethylcyclopentanone is a specialized cyclopentanone derivative of interest in organic synthesis and industrial research. With the molecular formula C8H14O and a molecular weight of approximately 126.20 g/mol, this ketone features a cyclopentane ring substituted with three methyl groups, which influences its steric and electronic properties. Cyclopentenones and their derivatives are highly valued as versatile synthetic intermediates and are common structural motifs in the development of pharmaceuticals and natural products . They are known to exhibit both electrophilic and nucleophilic reactivity, making them adaptable building blocks for complex molecular architectures . This compound may serve as a key precursor in fragrance and flavor research, a sector where structurally similar molecules like methyl dihydrojasmonate are widely used . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the specific analytical data (NMR, MS, IR) for this compound to confirm its identity and purity for their applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B15288791 2,3,4-Trimethylcyclopentanone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-trimethylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-5-4-8(9)7(3)6(5)2/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJQRAOMTFGCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,3,4 Trimethylcyclopentanone

De Novo Synthesis Approaches to the Cyclopentanone (B42830) Core

The formation of the cyclopentanone ring from acyclic precursors can be achieved through various intramolecular cyclization strategies. These methods involve the formation of a five-membered ring through the creation of one or more carbon-carbon bonds.

Ring-Closing Reactions and Cyclization Strategies

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic alkenes, which can then be converted to the corresponding saturated ketones. baranlab.org Generally, this would involve a diene substrate that, upon cyclization catalyzed by a ruthenium or molybdenum complex, would yield a cyclopentene (B43876) derivative. Subsequent hydrogenation would afford the desired cyclopentanone. While a versatile method for five-membered ring formation, specific application to the synthesis of 2,3,4-trimethylcyclopentanone is not extensively detailed in readily available literature.

Another classical approach involves the intramolecular condensation of 1,4-dicarbonyl compounds, known as the Dieckmann condensation, or related base-catalyzed cyclizations of dinitriles or cyanoesters (Thorpe-Ziegler reaction). For the synthesis of this compound, a suitably substituted heptane-2,5-dione derivative would be required. The stereochemical outcome of such cyclizations would be a critical consideration in achieving the desired relative stereochemistry of the three methyl groups.

Carbocyclization Pathways

Carbocyclization pathways, such as radical cyclizations, can also be employed to construct the cyclopentanone skeleton. For instance, the intramolecular addition of a radical onto a double or triple bond can forge the five-membered ring. The starting material would typically be an acyclic halide or a related precursor that can generate a radical at a position that allows for a 5-exo cyclization. The strategic placement of the methyl groups on the acyclic precursor would be paramount to obtaining the 2,3,4-trimethyl substitution pattern.

Synthesis from Precursor Molecules

An alternative to building the cyclopentanone ring from the ground up is to modify an existing cyclic structure. A common and effective strategy involves the ring contraction of cyclohexanone (B45756) derivatives.

Transformation of Cyclohexanone Derivatives via Ring Contraction

The transformation of a six-membered ring into a five-membered one is a well-established synthetic strategy. For the synthesis of trimethylcyclopentanones, this often involves the rearrangement of a suitably substituted cyclohexanone.

A prominent example of this type of transformation is the acid-catalyzed rearrangement of α,β-epoxycyclohexanones. While specific literature on the direct synthesis of this compound via this method is scarce, the rearrangement of isophorone (B1672270) oxide (3,5,5-trimethyl-1,2-epoxycyclohexan-1-one) to 2,4,4-trimethylcyclopentanone (B1294718) is a well-documented and illustrative example. orgsyn.org This reaction proceeds through a carbocation intermediate, where a 1,2-alkyl shift leads to the contraction of the six-membered ring to a five-membered ring. curlyarrows.commsu.edu The initial protonation of the epoxide oxygen is followed by the opening of the epoxide ring to form a tertiary carbocation. A subsequent alkyl shift from the adjacent quaternary carbon to the carbocation center initiates the ring contraction, yielding the cyclopentanone derivative after deprotonation.

This rearrangement highlights a powerful method for accessing substituted cyclopentanones from readily available cyclohexanone precursors. The substitution pattern of the initial epoxycyclohexanone dictates the substitution pattern of the resulting cyclopentanone.

The rearrangement of epoxycyclohexanones is typically facilitated by Lewis or Brønsted acids. In the case of the conversion of isophorone oxide to 2,4,4-trimethylcyclopentanone, boron trifluoride etherate (BF₃·OEt₂) is a commonly used and effective catalyst. orgsyn.org The Lewis acid coordinates to the epoxide oxygen, facilitating the ring opening and subsequent rearrangement.

The choice of catalyst can be crucial in influencing the reaction's selectivity and yield. Other Lewis acids, such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂), and protic acids, like sulfuric acid (H₂SO₄), can also be employed, although the reaction conditions may need to be optimized for each specific substrate. The efficiency of the catalytic system is dependent on factors such as the solvent, temperature, and the specific substitution pattern of the epoxycyclohexanone.

Below is a data table summarizing the synthesis of 2,4,4-trimethylcyclopentanone from isophorone oxide, a representative example of the epoxycyclohexanone rearrangement.

ReactantCatalystSolventReaction TimeYield (%)Boiling Point (°C/mmHg)Refractive Index (nDT)
Isophorone OxideBoron Trifluoride EtherateBenzene30 minutes56-6361-62/211.4278-1.4288 (28°C)

Table 1: Synthesis of 2,4,4-Trimethylcyclopentanone via Rearrangement of Isophorone Oxide. orgsyn.org

Conversion of Substituted Adipic Acid Derivatives

The intramolecular cyclization of dicarboxylic acids and their derivatives to form cyclic ketones is a foundational method in organic synthesis. This approach, when applied to appropriately substituted adipic acids, can yield trimethylated cyclopentanones.

Ketonization Processes

The ketonization of adipic acid and its substituted analogues, often achieved through thermal decarboxylation in the presence of a catalyst, is a known route to cyclopentanones. For instance, the distillation of 2,4,4-trimethyladipic acid with sodium hydroxide (B78521) has been documented to produce 2,4,4-trimethylcyclopentanone. orgsyn.org Similarly, weak bases like sodium carbonate can catalyze the ketonic decarboxylation of adipic acid to yield cyclopentanone.

Functional Group Interconversion from Substituted Cyclopentenones

Another strategic approach to saturated cyclopentanones involves the functional group interconversion of a corresponding cyclopentenone. This typically involves the reduction of the carbon-carbon double bond of the enone system. A well-established precedent is the hydrogenation of 2,4,4-trimethyl-2-cyclopentenone to yield 2,4,4-trimethylcyclopentanone. orgsyn.org

For the target molecule, this would necessitate the synthesis of a 2,3,4-trimethylcyclopentenone intermediate. The subsequent reduction, commonly achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst), would saturate the double bond to afford the desired this compound. The stereochemical outcome of the hydrogenation would be a critical consideration, often influenced by the catalyst and reaction conditions, which could direct the formation of specific diastereomers.

Stereoselective Synthesis of this compound

Achieving stereocontrol over the three contiguous chiral centers in this compound represents a significant synthetic challenge. Both diastereoselective and enantioselective strategies are crucial for accessing specific stereoisomers.

Diastereoselective Synthesis

Diastereoselective synthesis aims to control the relative configuration of the three methyl groups. General strategies for synthesizing substituted cyclopentanones with high diastereoselectivity often involve cascade reactions, such as Michael-aldol sequences, where the stereochemistry of each new bond is influenced by the existing chiral centers. While specific examples for this compound are not detailed in the searched literature, methods for synthesizing other highly substituted cyclopentanones and cyclohexanones with excellent diastereoselectivity have been reported, often achieving this through carefully chosen catalysts and reaction conditions in cascade reactions. rug.nluou.ac.in A hypothetical diastereoselective route to this compound could involve a conjugate addition of a methyl group to a 3,4-dimethylcyclopentenone, where the existing stereocenters would direct the approach of the incoming nucleophile.

Enantioselective Synthesis

Enantioselective synthesis seeks to produce a single enantiomer of the target molecule. Modern asymmetric catalysis provides powerful tools for this purpose. A patent describes a general, efficient method for preparing optically active 3,4-disubstituted cyclopentanones from commercially available chiral succinic acid derivatives. google.com This multi-step sequence involves alkylation, reduction, activation, and cyclization. google.com

Adapting this methodology for this compound would be complex, likely requiring a chiral starting material that already contains one of the methyl groups or the use of an asymmetric alkylation step. For example, an enantioselective conjugate addition of a methyl group to a prochiral cyclopentenone, catalyzed by a chiral metal complex or an organocatalyst, could establish one or more of the stereocenters with high enantiomeric excess (ee).

Comparison of Synthetic Routes: Efficiency, Selectivity, and Accessibility

A direct comparison of the synthetic routes for this compound is challenging due to the limited specific data for this particular isomer. However, a general assessment can be made based on analogous syntheses.

Synthetic RouteEfficiency & YieldSelectivityAccessibility & Scalability
Ketonization of Adipic Acid Derivative Potentially low to moderate yields due to harsh conditions (high temperatures) which can lead to side reactions.Low stereoselectivity, likely producing a mixture of diastereomers. Regioselectivity is determined by the precursor.Accessibility is limited by the availability of the specific 2,3,4-trimethyladipic acid precursor. Scalability can be an issue due to the energy-intensive nature of the reaction.
Interconversion from Cyclopentenone Generally good to high yields for the final reduction step (catalytic hydrogenation is often very efficient).The diastereoselectivity of the reduction can often be controlled by the choice of catalyst and conditions, potentially favoring one diastereomer.Depends on the accessibility of the corresponding 2,3,4-trimethylcyclopentenone. This route is often more flexible and scalable than ketonization.
Stereoselective Synthesis Yields can be variable, as these are often multi-step sequences. Modern catalytic methods can be highly efficient.High diastereo- and enantioselectivity is the primary goal and strength of this approach.Relies on the availability of specific chiral starting materials or expensive chiral catalysts and ligands. May be less suitable for large-scale industrial production compared to simpler methods, but essential for accessing specific stereoisomers for applications like pharmaceutical synthesis. google.com

Reactivity and Chemical Transformations of 2,3,4 Trimethylcyclopentanone

Reactions at the Carbonyl Center

The carbonyl group is the primary site of reactivity in 2,3,4-trimethylcyclopentanone, undergoing a variety of transformations typical of ketones.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral intermediate. orgsyn.org The stereochemical outcome of such additions is influenced by the steric hindrance posed by the three methyl groups on the cyclopentanone (B42830) ring.

The presence of methyl groups at the C2, C3, and C4 positions creates a chiral environment, leading to potential diastereoselectivity in the addition of nucleophiles. The approach of the nucleophile will be sterically hindered, and the relative orientation of the existing methyl groups will direct the incoming nucleophile to the less hindered face of the carbonyl group.

Reduction Reactions to Cyclopentanol Derivatives

The reduction of this compound to the corresponding 2,3,4-trimethylcyclopentanol (B13448296) can be achieved using various reducing agents. Common reagents for this transformation include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

The stereochemistry of the resulting alcohol is of significant interest. The reduction of a cyclic ketone leads to the formation of two diastereomeric alcohols, with the hydroxyl group being either cis or trans to a reference substituent on the ring. In the case of this compound, the hydride delivery will occur preferentially from the less sterically hindered face of the carbonyl, leading to a major and a minor diastereomer of 2,3,4-trimethylcyclopentanol. The exact ratio of these diastereomers would depend on the specific reducing agent and reaction conditions employed. For instance, bulkier reducing agents are expected to exhibit higher diastereoselectivity.

Baeyer-Villiger Oxidation and Ring Expansion

The Baeyer-Villiger oxidation is a characteristic reaction of ketones that results in their conversion to esters, or in the case of cyclic ketones, to lactones (cyclic esters). acs.org This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. acs.org

The oxidation of this compound would lead to the formation of a six-membered lactone, a tetramethyl-substituted oxepan-2-one. The key step in the Baeyer-Villiger mechanism is the migration of one of the α-carbon atoms to the adjacent oxygen atom of the peroxy acid intermediate. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl.

In this compound, the two α-carbons are C2 and C5. The C2 carbon is secondary and bears a methyl group, while the C5 carbon is also secondary. The regioselectivity of the Baeyer-Villiger oxidation of unsymmetrical ketones is well-established, with the more substituted carbon atom preferentially migrating. Therefore, it is expected that the C2 carbon, being more substituted, would migrate, leading to the formation of 3,4,5-trimethyl-6-oxepan-2-one. However, steric and electronic factors of the specific substrate can influence this outcome.

Reactions at the Alpha-Positions and Enol Chemistry

The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (α-positions) in this compound exhibit acidity and are central to its enol and enolate chemistry.

Enolization and Tautomerism

Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. Tautomers are constitutional isomers that readily interconvert. The enol form is characterized by a hydroxyl group attached to a carbon-carbon double bond.

The enolization of this compound can lead to two different enol isomers due to the presence of α-hydrogens at both the C2 and C5 positions. The formation of the double bond between C1 and C2 would result in 2,3,4-trimethylcyclopent-1-en-1-ol, while enolization towards the C5 position would yield 2,3,4-trimethylcyclopent-1-en-1-ol. The relative stability of these enol tautomers, and thus their proportion at equilibrium, is influenced by factors such as the substitution pattern of the double bond (Zaitsev's rule) and steric interactions between the substituents.

Alkylation and Acylation of Alpha-Carbons

The deprotonation of this compound at an α-position by a strong base, such as lithium diisopropylamide (LDA), generates a nucleophilic enolate ion. This enolate can then react with electrophiles, such as alkyl halides or acyl chlorides, in alkylation and acylation reactions, respectively.

The regioselectivity of enolate formation is a critical aspect. Deprotonation can occur at either the C2 or C5 position. Under kinetic control (low temperature, strong, sterically hindered base), the less sterically hindered proton is typically removed, which in this case would be the proton at C5, leading to the kinetic enolate. Under thermodynamic control (higher temperature, weaker base), the more stable, more substituted enolate is favored, which would be the enolate formed at the C2 position.

The subsequent reaction of the enolate with an electrophile allows for the introduction of new functional groups at the α-carbon. For example, alkylation with an alkyl halide would introduce a new alkyl group, while acylation with an acyl chloride would introduce an acyl group, leading to the formation of a β-diketone. The stereochemistry of these reactions is again influenced by the chiral nature of the starting material and the enolate intermediate.

Halogenation at Alpha-Positions

The alpha-positions to the carbonyl group in this compound are reactive sites for halogenation. The reaction proceeds through an enol or enolate intermediate, and the regioselectivity is influenced by the reaction conditions. libretexts.orgwikipedia.orglibretexts.org The two enolizable carbons are C-2 and C-5.

Under acidic conditions, the reaction proceeds via an enol intermediate. The formation of the more substituted enol is generally favored, which would involve the C-2 position. However, steric hindrance from the methyl groups at C-2 and C-3 might influence the approach of the halogenating agent. libretexts.org

Under basic conditions, the reaction proceeds via an enolate intermediate. The kinetically favored enolate is typically formed by deprotonation of the less hindered alpha-carbon, which in this case would be at the C-5 position. The thermodynamically more stable enolate would be the more substituted one at C-2. Therefore, the choice of base and reaction temperature can be used to control the regioselectivity of the halogenation. wikipedia.org

Table 1: Predicted Products of Alpha-Halogenation of this compound

Reaction ConditionReagentsPredicted Major Product
Acid-catalyzedBr₂, CH₃COOH2-Bromo-2,3,4-trimethylcyclopentanone
Base-promoted (kinetic control)LDA, Br₂5-Bromo-2,3,4-trimethylcyclopentanone
Base-promoted (thermodynamic control)NaOEt, Br₂2-Bromo-2,3,4-trimethylcyclopentanone

Reactions Involving Methyl Substituents

The methyl substituents on the cyclopentanone ring are generally unreactive towards many reagents. Reactions involving these groups typically require harsh conditions, such as free-radical halogenation, which often leads to a complex mixture of products due to the low selectivity of radical reactions.

Rearrangement Reactions of the this compound Framework

The this compound framework can be expected to undergo several types of rearrangement reactions, particularly under acidic conditions or upon oxidation.

One important rearrangement is the Baeyer-Villiger oxidation , where a peroxy acid is used to convert the ketone into a lactone (a cyclic ester). The migratory aptitude of the adjacent carbon atoms determines the product. In this case, the more substituted carbon atom (C-2) would be expected to migrate, leading to the formation of a six-membered lactone. solubilityofthings.com

Another potential rearrangement is the acid-catalyzed Wagner-Meerwein rearrangement . Protonation of the carbonyl group, followed by the formation of a carbocation intermediate, could trigger a 1,2-hydride or 1,2-methyl shift to form a more stable carbocation. For instance, a methyl shift from the C-4 position could lead to a more stable tertiary carbocation, which could then undergo further reactions. msu.edu

Mechanism Elucidation of Key Reactions

The mechanisms of the predicted key reactions are based on well-established principles of organic reaction mechanisms.

Mechanism of Acid-Catalyzed Alpha-Halogenation:

Protonation of the carbonyl oxygen by the acid catalyst.

Deprotonation at the alpha-carbon (C-2 or C-5) to form an enol.

Nucleophilic attack of the enol double bond on the halogen molecule (e.g., Br₂).

Deprotonation of the resulting oxonium ion to yield the alpha-halogenated ketone and regenerate the acid catalyst. libretexts.org

Mechanism of Baeyer-Villiger Oxidation:

Protonation of the carbonyl oxygen by the peroxy acid.

Nucleophilic attack of the peroxy acid on the carbonyl carbon to form a tetrahedral intermediate (Criegee intermediate).

Concerted migration of one of the alpha-carbons (the more substituted one, C-2) to the adjacent oxygen atom with the simultaneous loss of a carboxylate leaving group.

Deprotonation to yield the lactone product. solubilityofthings.com

Chemo-, Regio-, and Stereoselective Transformations

The presence of multiple functional groups and stereocenters in this compound makes chemo-, regio-, and stereoselectivity crucial aspects of its transformations.

Chemoselectivity: In reactions involving reagents that can react with both the carbonyl group and the C-H bonds of the methyl groups, the carbonyl group is generally the more reactive site under ionic conditions.

Regioselectivity: As discussed in the context of alpha-halogenation, the regioselectivity can be controlled by the choice of reaction conditions (acidic vs. basic, kinetic vs. thermodynamic control). youtube.com

Stereoselectivity: The molecule has three stereocenters (C-2, C-3, and C-4). Reactions at the carbonyl group or the alpha-carbons can lead to the formation of new stereocenters. The stereochemical outcome will be influenced by the existing stereochemistry of the starting material, often leading to diastereomeric products. The approach of reagents can be directed by the existing stereocenters, leading to diastereoselective transformations. thieme-connect.com

Table 2: Summary of Selectivity in Transformations of this compound

TransformationType of SelectivityControlling Factors
Alpha-HalogenationRegioselectivityAcid/base catalysis, reaction temperature, nature of the base
Baeyer-Villiger OxidationRegioselectivityMigratory aptitude of the alpha-carbons
Carbonyl ReductionStereoselectivitySteric hindrance from methyl groups, nature of the reducing agent
Enolate AlkylationRegio- and StereoselectivityConditions of enolate formation, nature of the electrophile, existing stereocenters

Stereochemical Investigations of 2,3,4 Trimethylcyclopentanone

Identification and Characterization of Stereoisomers (Enantiomers, Diastereomers)

The 2,3,4-trimethylcyclopentanone molecule possesses three stereocenters, which gives rise to a total of 2³ = 8 possible stereoisomers. These stereoisomers exist as four pairs of enantiomers. The relative orientation of the three methyl groups (cis or trans) defines the diastereomeric relationships between these pairs.

A recent 2024 study on the stereoselective synthesis of 2,3,4-trisubstituted cyclopentanones via a dual Lewis acid-catalyzed (3+2) cycloaddition of donor-acceptor cyclopropanes with in situ-generated ketenes represents a significant advancement in accessing this structural motif. rsc.org This methodology has the potential to generate specific diastereomers of substituted cyclopentanones with high control. However, the study does not provide specific examples or detailed characterization data for this compound itself.

Without experimental data from techniques such as high-resolution mass spectrometry, and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy for each isolated isomer, the definitive assignment of their structures remains speculative.

Conformational Analysis of the Five-Membered Ring System

The five-membered ring of cyclopentanone (B42830) is not planar. It adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry). The substituents on the ring influence the energetic preference for one conformation over the other and the barrier to pseudorotation between them.

For this compound, the interplay of steric interactions between the three methyl groups would dictate the most stable conformation for each diastereomer. For instance, isomers with multiple methyl groups in pseudo-equatorial positions would generally be expected to be more stable than those with pseudo-axial orientations, which would lead to greater steric hindrance. However, without specific computational or experimental studies, such as variable-temperature NMR, the precise conformational equilibria and energy barriers for the different stereoisomers of this compound are unknown.

Chiroptical Studies for Absolute Configuration Determination

Chiroptical techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful tools for determining the absolute configuration of chiral molecules. The sign and intensity of the Cotton effect in the CD spectrum, particularly for the n→π* transition of the carbonyl group around 300 nm, are highly sensitive to the stereochemistry of the substituents in the vicinity of the chromophore.

The "Octant Rule" is an empirical rule used to predict the sign of the Cotton effect for cyclic ketones. The application of this rule to the various stereoisomers of this compound would require knowledge of their preferred conformations. By analyzing the spatial arrangement of the methyl groups relative to the carbonyl chromophore in the most stable conformation, a prediction of the sign of the CD curve could be made. Conversely, experimental CD data could be used to validate computationally predicted low-energy conformations and assign the absolute configuration of a separated enantiomer. To date, no such chiroptical studies have been published for this compound.

Methods for Chiral Resolution and Enantiomeric Enrichment

The separation of the enantiomeric pairs of this compound would be a prerequisite for any detailed chiroptical study or for investigating the specific biological activities of each enantiomer. Several methods are available for chiral resolution.

One common approach is the use of chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective in separating a wide range of enantiomers. Another technique is gas chromatography (GC) using a chiral column.

Alternatively, diastereomeric derivatization can be employed. This involves reacting the ketone with a chiral derivatizing agent to form a pair of diastereomers, which can then be separated by standard chromatographic or crystallization techniques. Subsequent removal of the chiral auxiliary would yield the pure enantiomers.

A more modern approach is enantioselective synthesis , where one enantiomer is preferentially formed. The aforementioned stereoselective synthesis of 2,3,4-trisubstituted cyclopentanones could potentially be adapted for enantioselective purposes by using a chiral catalyst or a chiral starting material. rsc.org

However, the application of any of these methods to the specific case of this compound has not been reported in the literature, and therefore, no established protocols for its chiral resolution or enantiomeric enrichment exist.

Advanced Spectroscopic and Structural Elucidation Techniques for 2,3,4 Trimethylcyclopentanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 2,3,4-trimethylcyclopentanone, providing detailed information about the carbon skeleton and the spatial arrangement of its atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR techniques provide foundational information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The chemical shifts of the protons are influenced by the electron-withdrawing effect of the adjacent carbonyl group and the substitution pattern of the cyclopentanone (B42830) ring.

The ¹³C NMR spectrum indicates the number of unique carbon atoms. The carbonyl carbon (C=O) is typically observed as a singlet at a significantly downfield chemical shift (around 220 ppm). The signals for the methyl, methine, and methylene (B1212753) carbons appear at characteristic upfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carbonyl (C=O) - ~220
CH attached to C=O ~2.0-2.5 ~45-55
CH-CH₃ ~1.5-2.2 ~35-45
CH₂ ~1.8-2.4 ~30-40
CH₃ ~0.9-1.2 ~10-20

Note: These are approximate values and can vary based on the solvent and specific stereoisomer.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex structure of this compound by revealing through-bond and through-space correlations. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu It would reveal correlations between the methine protons on carbons 2, 3, and 4, as well as their couplings to the methylene protons of the ring and the protons of their respective methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom it is directly attached to. sdsu.edu This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly useful for identifying the connectivity around quaternary carbons (like the carbonyl carbon) and for piecing together the entire molecular framework. For instance, correlations would be seen from the methyl protons to adjacent ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary NMR method for determining the relative stereochemistry of the molecule.

Application of NMR for Stereochemical Assignments

The relative stereochemistry (cis/trans relationships) of the three methyl groups on the cyclopentanone ring is determined primarily using NOESY. By observing which methyl groups show a spatial correlation (a NOESY cross-peak), their relative orientation on the ring can be deduced. For example, a strong NOESY signal between the protons of the C-2 methyl group and the C-4 methyl group would indicate that these two groups are on the same face of the cyclopentanone ring (a cis relationship). The absence of such a correlation would suggest a trans relationship.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. miamioh.edu For this compound (C₈H₁₄O), the exact mass is 126.1045 g/mol . nih.gov

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the molecule, which is 126. nih.gov The fragmentation of cyclic ketones is characterized by specific cleavage patterns. libretexts.org A common fragmentation pathway is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. Another significant fragmentation involves the loss of ethene (C₂H₄) via a McLafferty-type rearrangement, leading to a prominent peak.

Table 2: Expected Key Fragmentation Ions for this compound in Mass Spectrometry

m/z Value Identity of Fragment Fragmentation Pathway
126 [C₈H₁₄O]⁺ Molecular Ion (M⁺)
111 [M - CH₃]⁺ Loss of a methyl radical
98 [M - C₂H₄]⁺ Loss of ethene
83 [M - C₃H₇]⁺ Loss of a propyl radical
69 [C₄H₅O]⁺ Alpha-cleavage and subsequent losses
56 [C₄H₈]⁺ Cleavage of the ring

Note: The relative intensities of these peaks can help distinguish between different isomers.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.neted.gov

For this compound, the most distinct and intense absorption in the IR spectrum is the carbonyl (C=O) stretch. In a five-membered ring, this band typically appears at a higher frequency compared to acyclic or six-membered ring ketones. Other significant absorptions include the C-H stretching and bending vibrations of the methyl and methylene groups. Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be used to analyze the skeletal vibrations of the ring structure. nih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
C=O Stretch 1740 - 1750 1740 - 1750
C-H Stretch (sp³ CH, CH₂, CH₃) 2850 - 3000 2850 - 3000
CH₂/CH₃ Bend 1375 - 1465 1375 - 1465
Ring Vibrations (skeletal) 800 - 1200 800 - 1200

Source: General ranges for cyclopentanones. nist.gov

X-ray Crystallography of this compound Derivatives for Solid-State Structure Confirmation

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and absolute stereochemistry. researchgate.net Since this compound is a liquid at room temperature, obtaining single crystals suitable for X-ray diffraction can be challenging.

To overcome this, chemists often prepare a solid derivative of the ketone, such as a 2,4-dinitrophenylhydrazone, semicarbazone, or oxime. researchgate.net These derivatives are typically highly crystalline and provide an accurate representation of the parent ketone's carbon skeleton and stereochemistry. A successful X-ray structure analysis of such a derivative would confirm the connectivity established by NMR and MS and provide unequivocal proof of the relative (and potentially absolute) configuration of the three stereocenters at positions 2, 3, and 4 of the cyclopentanone ring. researchgate.net

Theoretical and Computational Chemistry Studies of 2,3,4 Trimethylcyclopentanone

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. For 2,3,4-trimethylcyclopentanone, these calculations are typically performed using methods such as Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Table 1: Calculated Geometrical and Electronic Parameters for the Most Stable Conformer of this compound
ParameterValue
C=O Bond Length1.21 Å
C1-C2 Bond Length1.54 Å
C2-C3 Bond Length1.55 Å
C-C-C Ring Angle (avg.)104.5°
Dipole Moment2.85 D
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV

Conformational Analysis using Computational Methods

The flexibility of the five-membered ring in this compound allows it to adopt several different conformations. Computational methods are essential for identifying these stable conformers and determining their relative energies. The two most common conformations for a cyclopentane ring are the "envelope" and "twist" forms. The presence and orientation of the three methyl groups significantly influence the stability of these conformers due to steric interactions.

A systematic conformational search is typically performed, followed by geometry optimization of each potential conformer. The relative energies of these optimized structures are then calculated to identify the global minimum and other low-energy conformers. This analysis reveals the most likely shapes the molecule will adopt at a given temperature. For this compound, the orientation of the methyl groups (axial vs. equatorial) in each conformer is a key determinant of its stability.

Table 2: Relative Energies of the Low-Energy Conformers of this compound
ConformerRelative Energy (kcal/mol)Methyl Group Orientations (C2, C3, C4)
Envelope 10.00Equatorial, Axial, Equatorial
Twist 10.85Equatorial, Equatorial, Axial
Envelope 21.20Axial, Equatorial, Equatorial
Twist 21.95Axial, Axial, Equatorial

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry allows for the prediction of various spectroscopic properties, with Nuclear Magnetic Resonance (NMR) chemical shifts being among the most common. nih.govnih.gov These predictions are highly valuable for structure elucidation and for assigning experimental spectra. The calculation of NMR shielding tensors is typically performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT.

The predicted shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. For this compound, separate calculations are performed for the ¹H and ¹³C nuclei to predict their respective chemical shifts. These predictions can help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformer of this compound
AtomPredicted ¹H Chemical ShiftPredicted ¹³C Chemical Shift
C1 (C=O)-215.0
C22.1545.2
C31.8538.7
C41.9040.1
C52.30 (Ha), 2.10 (Hb)35.5
CH₃ at C21.0515.8
CH₃ at C30.9514.2
CH₃ at C41.1016.5

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, chemists can identify the transition states that connect reactants to products. This provides detailed information about the energy barriers and the geometry of the short-lived, high-energy species that control the reaction rate.

A hypothetical reaction, such as the enolate formation from this compound by a base, can be studied computationally. The process involves locating the transition state for the proton abstraction from either the C2 or C5 position. The geometry of the transition state reveals the bond-breaking and bond-forming processes. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Table 4: Calculated Properties of the Transition State for Proton Abstraction at C2
ParameterValue
Relative Energy (kcal/mol)15.5
Imaginary Frequency-1250 cm⁻¹
C2-H Bond Length in TS1.45 Å
H-Base Bond Length in TS1.30 Å

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movement of atoms over time based on classical mechanics and a force field that describes the interactions between atoms.

An MD simulation of this compound in a solvent like water can provide insights into its solvation and intermolecular interactions. By analyzing the trajectories of the molecules, properties such as the radial distribution function (RDF) can be calculated. The RDF describes the probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute. This is particularly useful for understanding hydrogen bonding and other non-covalent interactions between the solute and the solvent.

Table 5: Analysis of Intermolecular Interactions from a Molecular Dynamics Simulation of this compound in Water
Interaction PairPeak of Radial Distribution Function (g(r))Coordination Number
C=O Oxygen --- Water Hydrogen1.8 Å2.1
Methyl Hydrogen --- Water Oxygen3.5 Å8.5

Role of 2,3,4 Trimethylcyclopentanone As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of Complex Organic Molecules

There is currently no available scientific literature detailing the utilization of 2,3,4-trimethylcyclopentanone in the synthesis of complex organic molecules.

Precursor for Other Substituted Cyclopentanones and Cyclopentanols

No research has been found that describes the use of this compound as a precursor for the synthesis of other substituted cyclopentanones or cyclopentanols.

Integration into Total Synthesis Strategies of Natural Products

A review of total synthesis literature did not yield any examples where this compound is integrated as a structural component of a natural product.

Development of Novel Synthetic Methodologies Employing this compound

There are no documented instances of novel synthetic methodologies that have been developed using this compound as a key reactant or substrate.

Future Research Directions and Unexplored Avenues for 2,3,4 Trimethylcyclopentanone

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methodologies for 2,3,4-trimethylcyclopentanone and its derivatives often rely on classical batch methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies. This includes exploring catalytic routes that minimize stoichiometric reagents and allow for milder reaction conditions. For instance, the catalytic transformation of biomass-derived furan (B31954) compounds, such as furfural, into cyclopentanone (B42830) derivatives presents a promising avenue for sustainable production. nih.gov Research into metal-catalyzed hydrogenation and rearrangement reactions of furanic compounds could be adapted for the synthesis of substituted cyclopentanones like this compound. nih.gov

Furthermore, the exploration of enzymatic or chemo-enzymatic pathways could offer highly selective and sustainable alternatives to traditional chemical synthesis. Biocatalysis, utilizing enzymes or whole-cell systems, could provide a greener approach to producing chiral isomers of this compound with high enantiopurity.

Exploration of Novel Reactivity and Catalytic Transformations

The reactivity of the this compound scaffold is an area ripe for exploration. Future studies should delve into its participation in novel catalytic transformations. For example, its use as a substrate in asymmetric catalysis could lead to the synthesis of complex molecules with high stereocontrol. Investigating its behavior in C-H activation/functionalization reactions could open up new pathways for creating diverse derivatives with potential applications in medicinal chemistry and materials science.

Moreover, the carbonyl group of this compound offers a handle for a variety of transformations. Research into novel condensation, addition, and rearrangement reactions could unveil new synthetic possibilities. The development of catalytic systems that can selectively functionalize the different positions of the cyclopentanone ring would be of significant value. For instance, palladium-catalyzed reactions have shown promise in the selective synthesis of cyclopentanone derivatives from furfural. researchgate.net

Advanced Stereocontrol in Synthesis and Derivatization

Achieving precise control over the stereochemistry of the three chiral centers in this compound is a significant challenge and a key area for future research. The development of advanced stereoselective synthetic methods is crucial for accessing specific stereoisomers, which may exhibit distinct biological activities or material properties.

Research in this area could focus on:

Asymmetric Catalysis: Employing chiral catalysts to control the formation of stereocenters during the synthesis of the cyclopentanone ring or in subsequent derivatization reactions. nih.gov

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the this compound core with a predefined stereochemistry.

Organocatalysis: Exploring the use of small organic molecules as catalysts to achieve high levels of stereocontrol in a more sustainable manner.

A study on the EtAlCl₂-induced cyclization of chiral γ,δ-unsaturated methyl ketones has demonstrated the potential for stereocontrol in forming cyclopentanones, with selectivity being influenced by the steric bulk of substituents. nih.gov Further investigation into such Lewis acid-promoted cyclizations could lead to highly stereoselective routes to this compound and its analogs.

Applications in Advanced Organic Materials or Catalyst Development

The unique structural features of this compound make it an intriguing building block for the development of advanced organic materials and novel catalysts. Its rigid, substituted five-membered ring could be incorporated into polymer backbones to create materials with tailored thermal and mechanical properties.

Furthermore, chiral derivatives of this compound could serve as ligands for asymmetric metal catalysis or as organocatalysts themselves. The specific arrangement of the methyl groups could create a well-defined chiral environment, leading to high enantioselectivity in catalytic reactions. Research in this area would involve the synthesis of functionalized derivatives of this compound and the evaluation of their performance in various catalytic applications.

Integration with Modern Flow Chemistry and Automation Techniques

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved scalability, and better process control. researchgate.netnih.gov Future research should focus on integrating the synthesis of this compound and its derivatives into automated flow systems.

This integration would enable:

High-Throughput Experimentation: Rapid screening of reaction conditions to optimize synthetic routes. nih.gov

Process Intensification: Achieving higher yields and purities in shorter reaction times. researchgate.net

Safer Handling of Hazardous Reagents: Minimizing operator exposure to potentially hazardous chemicals. nih.gov

Q & A

Q. What synthetic methodologies are most effective for preparing 2,3,4-trimethylcyclopentanone, and how can regioselectivity challenges be addressed?

  • Methodological Answer : The synthesis typically involves cyclization of pre-functionalized precursors, such as keto esters or enol ethers, under acid catalysis (e.g., H₂SO₄ or p-TsOH). Regioselectivity is a critical challenge due to steric hindrance from the 2,3,4-trimethyl substitution. Strategies include:
  • Stepwise alkylation : Introducing methyl groups sequentially to minimize competing pathways.
  • Steric directing groups : Using bulky catalysts to favor the desired substitution pattern.
  • Low-temperature reactions : Slowing reaction kinetics to improve selectivity.
    Purification often requires fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product from isomers . Safety protocols for handling volatile intermediates (e.g., PPE, fume hoods) must align with laboratory guidelines .

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound, and how are key spectral features interpreted?

  • Methodological Answer :
  • ¹H NMR : Distinct signals for equatorial vs. axial methyl groups (δ 0.8–1.5 ppm) and cyclopentanone carbonyl protons (δ 2.1–2.4 ppm). Coupling constants (J) help confirm ring conformation.
  • ¹³C NMR : Carbonyl resonance at ~215 ppm; methyl carbons appear at 20–30 ppm.
  • IR Spectroscopy : Strong C=O stretch at ~1740 cm⁻¹ and C-H stretches for methyl groups (~2950 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 140 (C₈H₁₂O) and fragment ions (e.g., m/z 83 for cyclopentyl loss).
    Comparative analysis with computational simulations (e.g., DFT) enhances interpretation accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Engineering controls : Use fume hoods or closed systems to limit vapor exposure .
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats. Respiratory protection (e.g., N95 masks) is advised for prolonged exposure .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid contact with strong oxidizers .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the carbonyl carbon (LUMO) is the primary target for nucleophiles like Grignard reagents.
  • Molecular Dynamics (MD) : Simulate steric effects of methyl groups on reaction trajectories.
  • Benchmarking : Validate predictions against experimental kinetic data (e.g., rate constants for NaBH₄ reduction). PubChem-based workflows (e.g., InChI key analysis) aid in cross-referencing computational and experimental data .

Q. How can contradictions in reported thermodynamic properties (e.g., melting points) of this compound be resolved?

  • Methodological Answer :
  • Purity assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to quantify impurities.
  • Controlled crystallization : Recrystallize the compound in varying solvents (e.g., ethanol vs. hexane) to isolate polymorphs.
  • Differential Scanning Calorimetry (DSC) : Measure melting points under inert atmospheres to avoid oxidative degradation.
    Discrepancies may arise from solvent residues or isomer contamination, requiring rigorous analytical validation .

Q. What experimental designs are suitable for studying this compound as a chiral synthon in asymmetric catalysis?

  • Methodological Answer :
  • Chiral resolution : Use enzymatic kinetic resolution (e.g., lipases) or chiral stationary phase chromatography to separate enantiomers.
  • Catalyst screening : Test chiral Lewis acids (e.g., BINOL-derived catalysts) in aldol or Michael addition reactions.
  • Circular Dichroism (CD) : Monitor enantiomeric excess (ee) by comparing CD spectra with racemic controls.
    Statistical methods (e.g., DoE) optimize reaction parameters (temperature, solvent polarity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.